molecular formula C10H8O4 B14644927 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid CAS No. 55630-93-8

3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid

Cat. No.: B14644927
CAS No.: 55630-93-8
M. Wt: 192.17 g/mol
InChI Key: RBBLWNKYEYFMDS-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is a bicyclic lactam-carboxylic acid hybrid with a fused benzene and oxygen-containing heterocycle. Its structure features a ketone group at position 3 and a carboxylic acid moiety at position 1, conferring dual reactivity (acid-base and nucleophilic properties). This compound serves as a precursor for pharmaceuticals and coordination chemistry due to its ability to form stable chelates with metal ions .

Properties

CAS No.

55630-93-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-oxo-1,4-dihydroisochromene-1-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-4,9H,5H2,(H,12,13)

InChI Key

RBBLWNKYEYFMDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(OC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the isochromene ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid.

Chemical Reactions Analysis

Oxidation Reactions

Conditions : Controlled temperature with oxidizing agents (e.g., KMnO₄, H₂O₂).
Reagents : KMnO₄, acidic or basic conditions.
Outcome : Conversion of the dihydroisochromene ring to a more aromatic isochromene structure.

Reaction TypeConditionsReagentsOutcome
OxidationHeat, acidic mediumKMnO₄Isochromene derivatives

Amidation Reactions

Conditions : Coupling agents (e.g., EDC, DCC) and amines under mild conditions.
Reagents : Amines (e.g., aniline derivatives), coupling agents.
Outcome : Formation of carboxamide derivatives via nucleophilic acyl substitution.

Reaction TypeConditionsReagentsOutcome
AmidationRoom temperature, inert atmosphereEDC/DCC, aminesCarboxamide derivatives

Esterification Reactions

Conditions : Alcohols with acid catalysis (e.g., H₂SO₄).
Reagents : Alcohols (e.g., methanol, ethanol), acid catalysts.
Outcome : Formation of ester derivatives through acyl substitution.

Reaction TypeConditionsReagentsOutcome
EsterificationReflux, acidic conditionsAlcohols, H₂SO₄Ester derivatives

Substitution Reactions

Conditions : Nucleophiles and appropriate catalysts.
Reagents : Nucleophiles (e.g., Grignard reagents, hydrides).
Outcome : Introduction of new functional groups at reactive positions.

Reaction TypeConditionsReagentsOutcome
SubstitutionVariable (e.g., SN2, electrophilic substitution)Nucleophiles (e.g., R-MgX)Functionalized derivatives

Mechanistic Insights

Silver-catalyzed cyclization mechanisms (e.g., for isochromene synthesis) highlight intermediates like isochromenilium ions , which may influence reactivity in related systems . For amidation and esterification, standard acyl substitution mechanisms apply:

  • Activation of the carboxylic acid group.

  • Nucleophilic attack by amine or alcohol.

  • Liberation of the leaving

Scientific Research Applications

While the exact compound "3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid" is not directly discussed in the provided search results, related compounds and their applications are mentioned. Therefore, the following information pertains to compounds with similar structures and functionalities, which may provide insights into the potential applications of the target compound.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide The compound’s unique structure makes it a potential candidate for drug development, particularly as anti-inflammatory, anticancer, and antimicrobial agents. It can also be exploited in the development of advanced materials, such as polymers and coatings, and as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

  • Mechanism of Action This compound may act through enzyme inhibition, receptor binding, or DNA interaction, affecting gene expression and cellular functions.

trans-11-(3,4-Dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic Acid This compound was synthesized via a two-step protocol from 3,4-dimethoxyhomophthalic anhydride and 3,4-dimethoxybenzaldehyde and characterized by spectral methods .

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
This compound is available for purchase and is typically used in chromatography or mass spectrometry applications .

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Oxo-1H-isochromene-3-carboxylic Acid

  • Structure : Carboxylic acid at position 3 instead of position 1.
  • Molecular Formula: C₁₀H₆O₄ (MW: 190.16) vs. C₁₀H₇NO₃ (MW: 201.17 for the target compound).
  • Key Differences :
    • The positional isomerism alters electronic delocalization, reducing lactam stability compared to the 3-oxo derivative.
    • Applications: Primarily used as a synthetic intermediate in heterocyclic chemistry .

3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids

  • Structure: Alkyl groups (heptyl, nonyl, decyl) at position 3 and dimethoxy substituents at positions 6 and 5.
  • Key Differences: Solubility: Long alkyl chains (e.g., decyl) enhance lipophilicity, reducing aqueous solubility compared to the unsubstituted parent compound . Reactivity: Methoxy groups donate electrons, stabilizing the aromatic ring and altering regioselectivity in electrophilic substitutions. Applications: Potential use in surfactant-mediated synthesis or lipid-based drug delivery systems .

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic Acid

  • Structure : 3-Methoxyphenyl substituent at position 3.
  • Key Differences :
    • Electronic Effects : The methoxy group enhances electron density, increasing resonance stabilization and reducing carboxylic acid acidity (pKa ~3.5 vs. ~2.8 for the parent compound).
    • Applications : Explored in medicinal chemistry for its enhanced binding to aryl hydrocarbon receptors .

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid

  • Structure : Benzoxazine ring replaces the isochromene system.
  • Key Differences :
    • Chelation Capacity : The benzoxazine nitrogen enhances metal coordination, forming more stable complexes (e.g., with Cu²⁺) than the parent compound.
    • Reactivity : Conformational flexibility allows diverse intermolecular interactions, making it superior in catalysis and polymer chemistry .

Trihydroxy-1-oxo-3-[sulfooxy-butyl]-1H-isochromene-8-yl-carboxylic Acid Derivatives

  • Structure : Multiple hydroxyl and sulfooxy groups on the benzene ring.
  • Key Differences :
    • Solubility : Polar substituents drastically improve water solubility (>50 mg/mL vs. <5 mg/mL for the parent compound).
    • Acidity : Sulfooxy groups lower the pKa to ~1.2, enabling use in acidic catalysis or ion-exchange resins .

Research Implications

  • Medicinal Chemistry : Alkyl and methoxy-substituted analogs show promise in drug delivery and receptor targeting .
  • Materials Science : Benzoxazine derivatives and sulfooxy compounds excel in catalysis and polymer design .
  • Coordination Chemistry : The parent compound and its benzoxazine analog are ideal for designing metal-organic frameworks (MOFs) .

Biological Activity

3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid can be described as follows:

  • Molecular Formula : C10H9O3
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 13328-85-3

The biological activity of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, affecting multiple biochemical pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the table below:

Cell Line IC50 (µM)
MDA-MB-435 (Breast)0.36
SF-295 (Glioblastoma)0.40

These results suggest that 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid may surpass the efficacy of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that it significantly reduced prostaglandin E2 (PGE2) production in activated macrophages .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the modifications that enhance biological activity. For instance, alterations in substituents on the isoquinoline ring have been correlated with increased potency against specific targets. Compounds with methoxy or hydroxyl groups at specific positions exhibited superior activity compared to their unsubstituted counterparts .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of 3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid on human cancer cell lines. The findings revealed that certain modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, supporting its potential as an anti-inflammatory agent.

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